5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing pyrazole and imidazole moieties have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, may be inferred from the properties of similar compounds .
Result of Action
Similar compounds have been reported to exert various effects, such as anti-inflammatory, antitumor, and neuroprotective activities .
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrazole ring, such as this one, have been shown to interact with various enzymes and proteins . The nature of these interactions is often influenced by the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features several functional groups, including an oxazole ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Pharmacological Activities
1. Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial (in vitro) | |
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Antimicrobial against E. coli, S. aureus |
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
Compound | COX Inhibition | ED50 (μmol/kg) | Reference |
---|---|---|---|
Compound A | COX-2 Inhibitor | 78.53 | |
Compound B | COX Inhibitor | 62.61 |
3. Anticancer Activity
Studies indicate that compounds with the pyrazole scaffold possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. For example, derivatives have been tested against multiple cancer cell lines, showing promising results.
The biological activity of This compound is likely mediated through the following mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction: The presence of the pyrazole moiety enhances the compound's ability to induce programmed cell death in cancer cells.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated significant edema reduction compared to control groups.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of synthesized pyrazole derivatives against E. coli and S. aureus. The results showed that several derivatives exhibited zones of inhibition comparable to standard antibiotics.
Properties
IUPAC Name |
5-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-8-11-23-12-10-21-9-4-7-19-21)15-13-16(24-20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPHSUONFZNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.